molecular formula C14H13N3O5S B1682703 Sulfanitran CAS No. 122-16-7

Sulfanitran

Cat. No. B1682703
CAS RN: 122-16-7
M. Wt: 335.34 g/mol
InChI Key: GWBPFRGXNGPPMF-UHFFFAOYSA-N
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Description

Sulfanitran is a sulfonamide antibiotic used in the poultry industry . It is a component of Novastat, Polystat, and Unistat, which are brand names of feed additives for chickens used to control Coccidioides spp .


Synthesis Analysis

Sulfanitran is a sulfonamide, which has a common structure of an unsubstituted amine on the benzene ring and a sulfonamide group parallel to the amine . The nitrogen of the sulfonyl amine group is designated as N1, and the nitrogen in the para-amino group is denoted as N4 . Sulfonamides are N-substituted derivatives of sulfanilamide that inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid during the folate metabolic cycle .


Molecular Structure Analysis

The molecular formula of Sulfanitran is C14H13N3O5S . Its molecular weight is 335.34 g/mol . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide . The InChI is InChI=1S/C14H13N3O5S/c1-10 (18)15-11-4-8-14 (9-5-11)23 (21,22)16-12-2-6-13 (7-3-12)17 (19)20/h2-9,16H,1H3, (H,15,18) .


Chemical Reactions Analysis

Sulfanitran, like other sulfonamides, can result in residues in the foods of animal origin . A rapid and efficient multi-residue analytical method was developed to screen and confirm 31 sulfonamides in livestock samples in a single run, using ultra-high-performance liquid chromatography combined with comprehensive mass spectrometric approaches .


Physical And Chemical Properties Analysis

Sulfanitran has a molecular weight of 335.34 g/mol . Its molecular formula is C14H13N3O5S . The IUPAC name is N - [4- [ (4-nitrophenyl)sulfamoyl]phenyl]acetamide .

Scientific Research Applications

    Application in Livestock Matrices Analysis

    • Scientific Field : Applied Biological Chemistry .
    • Summary of Application : Sulfanitran, along with other sulfonamides, is used in livestock and can remain as residues in foods of animal origin. These residues are a concern due to their potential to cause adverse reactions such as the development of antibiotic resistance .
    • Methods of Application : A multi-residue analytical method was developed to screen and confirm 31 sulfonamides in livestock samples in a single run, using ultra-high-performance liquid chromatography combined with comprehensive mass spectrometric approaches .
    • Results : The method was validated according to the Codex guidelines. The response of the detector was linear for each target compound over a wide concentration range, with a correlation coefficient (r^2) greater than 0.98 .

    Application in Medicated Feeds and Premixes

    • Scientific Field : Journal of Association of Official Analytical Chemists .
    • Summary of Application : Sulfanitran is used in a variety of feed premixes and formulations .
    • Methods of Application : A simple reverse phase high pressure liquid chromatographic method is described for determining sulfanitran in feed premixes and formulations .
    • Results : Comparison of analyses of commercial samples by this method and by the AOAC colorimetric method showed close agreement. Recovery of spiked feed samples ranged from 98 to 105% .

    Application in Soil, Sediment, and Sludge Analysis

    • Scientific Field : Environmental Science .
    • Summary of Application : Sulfanitran, along with other sulfonamides, can be found as residues in soil, sediment, and sludge .
    • Methods of Application : A rapid analytical method based on dynamic MAME (DMAME) combined with HPLC-UV is used for determination of ten SAs residues in soil, sediment, and sludge samples .
    • Results : The method allows for simultaneous treatment of 15 samples .

    Application in Electrochemical and Biosensing

    • Scientific Field : Analytical Methods .
    • Summary of Application : Sulfanitran, along with other drug molecules, can be detected using electrochemical sensing methods. This is significant for the sensitive and efficient detection of biomolecules and drug molecules .
    • Methods of Application : The application of surfactants in electrochemical sensors and biosensors for biomolecules and drug molecules is explored. The possible electrocatalytic mechanism of their action is also studied .
    • Results : Electrochemical sensing is favored for its outstanding advantages such as simple operation, low cost, fast response, and high sensitivity .

    Application in Stimulating MRP2

    • Scientific Field : Biochemistry .
    • Summary of Application : Sulfanitran is used to stimulate MRP2, a protein that plays a crucial role in multidrug resistance .
    • Methods of Application : Sulfanitran is used to stimulate the MRP2-mediated transport of lipophilic amphipathic drugs. It is also used to study the efflux of chemotherapeutics in tumor cell lines .
    • Results : Sulfanitran stimulates the ATP binding cassette family transporter multidrug resistance protein 2 (MRP2). It increases the affinity of MRP2 for estradiol-17-β-D-glucuronide .
  • Application in Nanomaterials
    • Scientific Field : Nanotechnology .
    • Summary of Application : Sulfanitran, along with other drug molecules, can be incorporated into nanosized silica particles. These nanomaterials have obtained considerable attention for various applications such as optoelectronic sensing, agricultural fields, food industries, drug delivery, therapeutic/health, and catalytic technologies .
    • Methods of Application : The unique structure and properties of surfactants have led to a wide range of applications in the field of electrochemical sensors and biosensors for biomolecules and drug molecules .
    • Results : Realizing sensitive and efficient detection of biomolecules and drug molecules is of great significance. Among the detection methods that have been proposed, electrochemical sensing is favored for its outstanding advantages such as simple operation, low cost, fast response and high sensitivity .

Safety And Hazards

When handling Sulfanitran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers Several papers have been published on Sulfanitran. For instance, a paper titled “High pressure liquid chromatographic determination of sulfanitran and dinsed in medicated feeds and premixes” describes a method for determining sulfanitran in a variety of feed premixes and formulations . Another paper discusses the simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry .

properties

IUPAC Name

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPFRGXNGPPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045898
Record name Sulfanitran
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Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfanitran

CAS RN

122-16-7
Record name Sulfanitran
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Record name Sulfanitran
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Record name sulfanitran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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